molecular formula C11H16N2O5S B2733540 2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 1396965-69-7

2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B2733540
CAS No.: 1396965-69-7
M. Wt: 288.32
InChI Key: VOWFRWODCIQOMT-UHFFFAOYSA-N
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Description

2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is an organic compound with a complex structure that includes a sulfamoyl group, a hydroxyphenyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps:

    Formation of the Hydroxyphenyl Intermediate: The process begins with the preparation of a 4-hydroxyphenyl derivative. This can be achieved through various methods, such as the hydroxylation of phenyl compounds.

    Introduction of the Propanoic Acid Group: The next step involves the addition of a propanoic acid group to the hydroxyphenyl intermediate. This can be done through a Friedel-Crafts acylation reaction, where the hydroxyphenyl compound reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst.

    Attachment of the Dimethylsulfamoyl Group: Finally, the dimethylsulfamoyl group is introduced. This can be accomplished through a nucleophilic substitution reaction, where a dimethylsulfamoyl chloride reacts with the amino group on the intermediate compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the sulfamoyl or hydroxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfamoyl and hydroxyphenyl groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
  • 2-[(Dimethylsulfamoyl)amino]-3-(3-hydroxyphenyl)propanoic acid
  • 2-[(Dimethylsulfamoyl)amino]-3-(4-methoxyphenyl)propanoic acid

Uniqueness

2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it valuable for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(dimethylsulfamoylamino)-3-(4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-13(2)19(17,18)12-10(11(15)16)7-8-3-5-9(14)6-4-8/h3-6,10,12,14H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWFRWODCIQOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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